molecular formula C17H19N3O2 B2901641 N-(1-cyanocyclobutyl)-3-cyclopropaneamido-N-methylbenzamide CAS No. 1258762-16-1

N-(1-cyanocyclobutyl)-3-cyclopropaneamido-N-methylbenzamide

Cat. No.: B2901641
CAS No.: 1258762-16-1
M. Wt: 297.358
InChI Key: RACGXGBUGBXTQL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-cyclopropaneamido-N-methylbenzamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a benzene ring, a four-membered cyclobutane ring, and a cyclopropane amide group, making it a subject of interest for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-cyclopropaneamido-N-methylbenzamide typically involves multiple steps, including the formation of the cyclobutane ring and the subsequent attachment of the amide and benzamide groups. Common reagents used in these reactions include triethylsilylchloride, trimethylsilyl chloride, zinc chloride, aluminium chloride, and iron chloride . The reaction conditions often involve the use of solvents such as ethyl acetate, tert-butyl methyl ether, toluene, isopropylacetate, or methyl ethyl ketone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include the use of microwave-assisted synthesis, which can enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-cyclopropaneamido-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-cyclopropaneamido-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanocyclobutyl)-3-cyclopropaneamido-N-methylbenzamide stands out due to its unique combination of functional groups and structural features. The presence of both the cyclobutane and cyclopropane rings, along with the amide and benzamide groups, provides distinct chemical properties and reactivity that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(cyclopropanecarbonylamino)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(17(11-18)8-3-9-17)16(22)13-4-2-5-14(10-13)19-15(21)12-6-7-12/h2,4-5,10,12H,3,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACGXGBUGBXTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)NC(=O)C2CC2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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